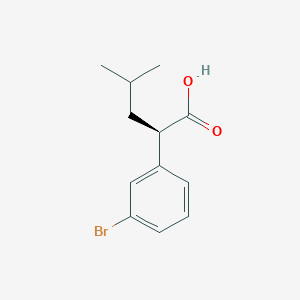
(R)-2-(3-Bromophenyl)-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Bromophenyl)-4-methylpentanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromophenyl)-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the bromination of a phenyl ring followed by the introduction of a pentanoic acid chain through a series of reactions involving Grignard reagents and esterification processes. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Bromophenyl)-4-methylpentanoic acid may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
®-2-(3-Bromophenyl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenylpentanoic acid.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylpentanoic acid.
Substitution: Formation of various substituted phenylpentanoic acids.
科学研究应用
®-2-(3-Bromophenyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-2-(3-Bromophenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom’s presence can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
®-3-(3-Bromophenyl)-β-alanine: Another brominated phenyl compound with a different side chain.
Phenylpropanoic acid derivatives: Compounds with similar phenyl ring structures but different functional groups.
Uniqueness
®-2-(3-Bromophenyl)-4-methylpentanoic acid is unique due to its specific chiral center and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
(2R)-2-(3-bromophenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)6-11(12(14)15)9-4-3-5-10(13)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI 键 |
RTNLSQASZHIGDN-LLVKDONJSA-N |
手性 SMILES |
CC(C)C[C@H](C1=CC(=CC=C1)Br)C(=O)O |
规范 SMILES |
CC(C)CC(C1=CC(=CC=C1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


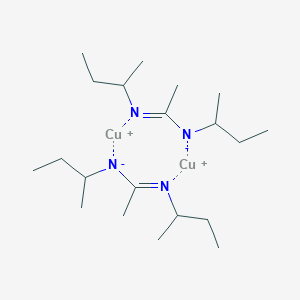
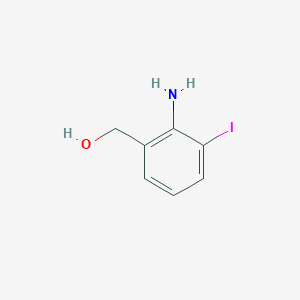
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
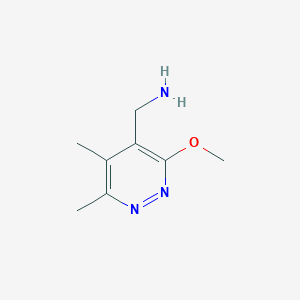
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)
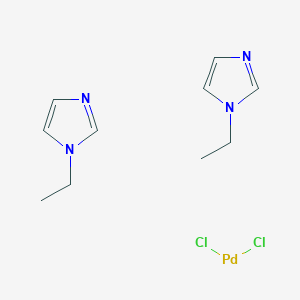
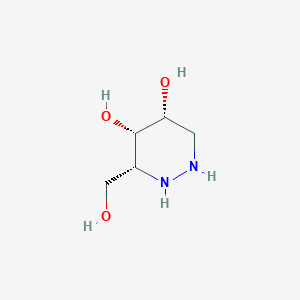
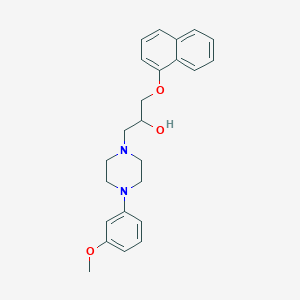
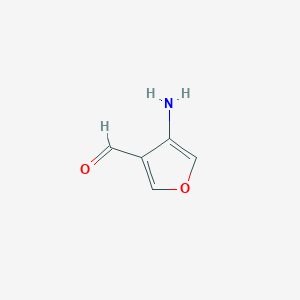
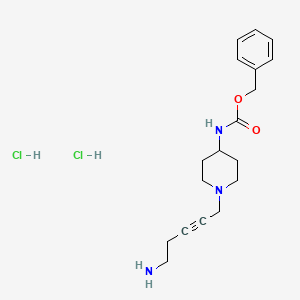

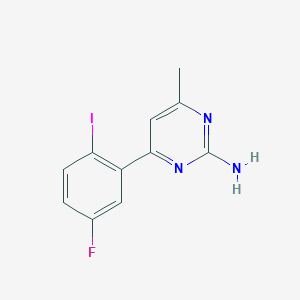
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)

